
4-Chloro-2,5-dimethylbenzenesulfonamide
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Overview
Description
4-Chloro-2,5-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H10ClNO2S and a molecular weight of 219.69 g/mol . It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the 4-position and two methyl groups at the 2- and 5-positions. This compound is primarily used in chemical research and has various applications in different scientific fields.
Preparation Methods
The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents, and the reaction is carried out under controlled temperature conditions to ensure the desired substitution pattern .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
4-Chloro-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form corresponding amines.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-2,5-dimethylbenzenesulfonamide has shown promise in various therapeutic applications due to its structural characteristics. Its sulfonamide group is known for antibacterial properties, making it a candidate for developing new antibiotics.
Case Study: Antibacterial Activity
Research indicates that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis. A study on related compounds demonstrated that modifications in the structure could enhance antibacterial efficacy against resistant strains of bacteria .
Compound | Activity | Reference |
---|---|---|
This compound | Moderate antibacterial activity | |
Sulfanilamide (parent compound) | Strong antibacterial activity |
Agricultural Applications
The compound is also explored for its potential as a pesticide or herbicide. Sulfonamides can act as growth regulators or inhibitors in plants.
Case Study: Plant Growth Regulation
A study evaluated the effects of various sulfonamides on plant growth and development. It was found that certain derivatives could promote root elongation while inhibiting leaf expansion, suggesting a dual role in plant development regulation .
Application | Effect | Reference |
---|---|---|
Herbicide potential | Inhibition of specific weed species | |
Growth regulator | Enhanced root development |
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent for detecting various compounds due to its ability to form stable complexes.
Case Study: Detection of Analytes
The compound has been employed in assays to detect amines and phenols through colorimetric methods. The formation of colored complexes allows for quantification using spectrophotometry .
Method | Analyte Detected | Sensitivity |
---|---|---|
Colorimetric assay | Amines and phenols | High sensitivity |
Mechanism of Action
The mechanism of action of 4-Chloro-2,5-dimethylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific biological context .
Comparison with Similar Compounds
4-Chloro-2,5-dimethylbenzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-Chlorobenzenesulfonamide: Lacks the methyl groups, leading to different chemical and biological properties.
2,5-Dimethylbenzenesulfonamide:
4-Methylbenzenesulfonamide: Contains only one methyl group, resulting in different steric and electronic effects.
Biological Activity
4-Chloro-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicine.
Chemical Structure and Properties
The molecular formula for this compound is C10H12ClN1O2S. It features a sulfonamide functional group, which is crucial for its biological activity. The compound's structure includes a chlorinated aromatic ring and two methyl groups at the 2 and 5 positions on the benzene ring, which influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors:
- CYP17 Inhibition : This compound has been identified as a potent inhibitor of CYP17, an enzyme involved in steroidogenesis. By inhibiting CYP17, it can reduce the synthesis of androgens and estrogens, making it potentially useful in treating hormone-dependent cancers.
- Antimicrobial Activity : Research indicates that sulfonamides generally exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains is under investigation, with promising results suggesting its potential as an antibacterial agent.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- CYP17 Inhibition Study : A study demonstrated that this compound effectively inhibited CYP17 activity in vitro. This inhibition led to a significant decrease in androgen levels, suggesting its potential application in treating prostate cancer.
- Antimicrobial Efficacy : In laboratory settings, the compound was tested against several bacterial strains. Results showed that it had a minimum inhibitory concentration (MIC) comparable to existing antibiotics, indicating its potential as a new antimicrobial agent.
- Calcium Channel Modulation : Research focused on the interaction of sulfonamide derivatives with calcium channels indicated that this compound could modulate coronary resistance through calcium channel inhibition. This property may be beneficial for cardiovascular applications .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic development. Preliminary studies suggest:
- Absorption : The compound exhibits moderate permeability across biological membranes.
- Distribution : It may distribute widely due to its lipophilic nature.
- Metabolism : Further studies are required to elucidate the metabolic pathways involved.
- Excretion : Renal excretion is likely due to the presence of the sulfonamide group.
Properties
IUPAC Name |
4-chloro-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,1-2H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDCIOQWHXYICL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370907 |
Source
|
Record name | 4-chloro-2,5-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219689-73-3 |
Source
|
Record name | 4-chloro-2,5-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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